molecular formula C7H14N2O3 B14297616 N-(Aminocarbonyl)-3-methyl-D-valine CAS No. 112674-67-6

N-(Aminocarbonyl)-3-methyl-D-valine

Cat. No.: B14297616
CAS No.: 112674-67-6
M. Wt: 174.20 g/mol
InChI Key: JDFUKHCIGQJBDY-BYPYZUCNSA-N
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Description

N-(Aminocarbonyl)-3-methyl-D-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminocarbonyl group attached to the 3-methyl-D-valine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-3-methyl-D-valine typically involves the reaction of 3-methyl-D-valine with an aminocarbonylating agent. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other aminocarbonylation processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow synthesis techniques are also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-3-methyl-D-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

N-(Aminocarbonyl)-3-methyl-D-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-3-methyl-D-valine involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The compound may also participate in nucleophilic addition reactions, altering the function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Aminocarbonyl)-3-methyl-D-valine is unique due to its specific combination of the aminocarbonyl group and the 3-methyl-D-valine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112674-67-6

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12)/t4-/m0/s1

InChI Key

JDFUKHCIGQJBDY-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)N

Origin of Product

United States

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